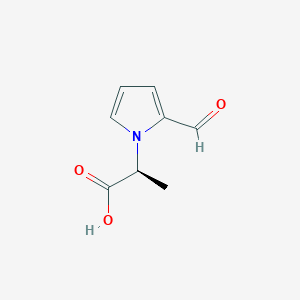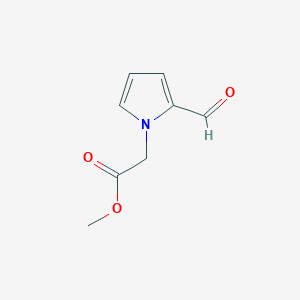![molecular formula C13H15NO3 B1415072 4-[(3-Methylbut-2-enamido)methyl]benzoic acid CAS No. 1038335-01-1](/img/structure/B1415072.png)
4-[(3-Methylbut-2-enamido)methyl]benzoic acid
Overview
Description
“4-[(3-Methylbut-2-enamido)methyl]benzoic acid” is a chemical compound with the CAS Number: 1038335-01-1 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 4-{[(3-methyl-2-butenoyl)amino]methyl}benzoic acid .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Environmental Degradation and Toxicity Studies
A substantial body of research has focused on the environmental degradation and toxicity of similar compounds. For instance, studies on acetaminophen degradation by advanced oxidation processes (AOPs) provide insights into the environmental fate of pharmaceuticals and similar organic compounds. These studies reveal the pathways, by-products, and biotoxicity associated with environmental contaminants, which can inform the management of compounds like 4-[(3-Methylbut-2-enamido)methyl]benzoic acid if they were to enter environmental systems (Qutob et al., 2022).
Medical and Pharmacological Research
Research on organotin(IV) complexes, including those with carboxylic acids, highlights their potential antituberculosis activity. Such studies underscore the importance of structural diversity in medicinal chemistry and the potential for compounds with specific functional groups, like this compound, to serve as frameworks for developing new therapeutic agents (Iqbal et al., 2015).
Synthesis and Chemical Applications
The synthesis and application of molecules with benzoic acid derivatives are critical in various fields, including material science and organic synthesis. For example, research on benzoic acid as a food and feed additive emphasizes its role in regulating gut functions, indicating potential applications in health and nutrition (Mao et al., 2019). Additionally, studies on the practical synthesis of compounds like 5,5′-Methylene-bis(benzotriazole) demonstrate the relevance of similar structures in developing light-sensitive materials and metal passivators, highlighting the utility of complex benzoic acid derivatives in advanced material synthesis (Gu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4-[(3-methylbut-2-enoylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPQMDSJZKSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)


![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)

![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)